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3-Iodo-4-methoxyphenylboronic acid Documentation Hub

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  • Product: 3-Iodo-4-methoxyphenylboronic acid

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 3-Iodo-4-methoxyphenylboronic acid

Executive Summary 3-Iodo-4-methoxyphenylboronic acid is a specialized, bifunctional organoboron intermediate used primarily in advanced medicinal chemistry and materials science. Its structural uniqueness lies in the "Ja...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-methoxyphenylboronic acid is a specialized, bifunctional organoboron intermediate used primarily in advanced medicinal chemistry and materials science. Its structural uniqueness lies in the "Janus-like" reactivity of its substituents: it possesses a nucleophilic boronic acid moiety (–B(OH)₂) and an electrophilic aryl iodide (–I) on an electron-rich anisole scaffold.

This dual functionality allows for orthogonal cross-coupling strategies . Researchers can sequentially engage the iodine atom (via Sonogashira or Heck coupling) and the boronic acid (via Suzuki-Miyaura coupling) to construct complex, polysubstituted aromatic systems. However, this high reactivity profile introduces significant stability challenges, specifically self-polymerization and protodeboronation, requiring precise handling protocols.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a benzene core substituted at the 1, 3, and 4 positions. The electronic interplay between these groups defines its reactivity:

  • 4-Methoxy Group (–OMe): A strong electron-donating group (EDG) that activates the ring, making the ortho positions (3 and 5) susceptible to electrophilic attack during synthesis. It also increases the electron density at the carbon attached to the boron, slightly reducing the Lewis acidity of the boron center compared to electron-deficient analogs.

  • 3-Iodo Group (–I): A bulky, soft electrophile. Its position ortho to the methoxy group creates steric crowding but provides a high-fidelity handle for palladium-catalyzed insertion.

  • 1-Boronic Acid Group (–B(OH)₂): The primary handle for Suzuki coupling. Due to the presence of the iodine atom, this group is prone to competing self-coupling reactions if the catalyst system is not carefully selected.

Key Constants & Data
PropertyValue / Description
IUPAC Name (3-Iodo-4-methoxyphenyl)boronic acid
Common Scaffolds Aryl Boronic Acid; Functionalized Anisole
Molecular Formula C₇H₈BIO₃
Molecular Weight 277.85 g/mol
CAS Number Not widely cataloged as free acid; often synthesized in situ or used as Pinacol Ester (See Section 3)
Physical State Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
pKa (Boronic Acid) ~8.5–9.0 (Estimated based on 4-methoxy derivative)

Synthesis & Reactivity Profile[2][8]

Synthetic Routes

Direct commercial sourcing of the free acid is rare due to stability concerns. It is typically synthesized via two primary pathways:

  • Route A: Direct Iodination (Preferred for Scale) Regioselective iodination of 4-methoxyphenylboronic acid using N-iodosuccinimide (NIS) or Iodine/Silver Sulfate. The electron-donating methoxy group directs the electrophilic iodine to the ortho position (C3).

    • Critical Control: Conditions must be mild to prevent iododeboronation (where Iodine replaces the Boron).

  • Route B: Metal-Halogen Exchange (Cryogenic) Starting from 4-bromo-2-iodoanisole. Treatment with n-BuLi at -78°C preferentially exchanges the more labile aryl iodide, leading to the wrong isomer (3-borono-4-methoxy-1-bromobenzene). To get the target, one must start with 1-bromo-3-iodo-4-methoxybenzene and perform a selective magnesiation (Grignard) or lithiation at the bromine position, followed by trapping with triisopropyl borate. This is synthetically challenging due to the lability of the C-I bond.

The "Self-Coupling" Hazard

A critical technical nuance is the propensity for Pd-catalyzed homocoupling . In the presence of a Pd(0) catalyst and base, the boronic acid of one molecule can couple with the iodine of another, forming a poly(phenylene) oligomer.

  • Mitigation: Use the compound as the electrophile first (reacting the Iodine) while protecting the Boron (e.g., as a MIDA boronate or Pinacol ester), OR use a catalyst system highly selective for the external electrophile over the internal aryl iodide.

Visualization: Reactivity Map

ReactivityMap Center 3-Iodo-4-methoxyphenyl- boronic acid Suzuki Suzuki-Miyaura Coupling (Nucleophile) Center->Suzuki via -B(OH)2 (Requires Ar-X partner) Sonogashira Sonogashira/Heck (Electrophile) Center->Sonogashira via -I (Requires Alkyne/Alkene) Polymer RISK: Self-Polymerization Center->Polymer Pd(0) + Base (Uncontrolled)

Figure 1: The "Janus" reactivity profile. The molecule can act as a nucleophile (Green path) or electrophile (Red path), but uncontrolled conditions lead to polymerization (Black path).

Structural Characterization Protocols

To validate the identity of 3-Iodo-4-methoxyphenylboronic acid, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~3.85 ppm (s, 3H): Methoxy group singlet.[1]

    • δ ~7.0 ppm (d, 1H): Proton at C5 (ortho to OMe, meta to I). Shielded by OMe.

    • δ ~7.8 ppm (dd, 1H): Proton at C6.

    • δ ~8.1 ppm (d, 1H): Proton at C2 (ortho to Boron and Iodine). This proton is significantly deshielded due to the adjacent Iodine and Boron, appearing as a doublet with small meta-coupling.

    • δ ~8.0–8.2 ppm (br s, 2H): Boronic acid hydroxyls (–B(OH)₂), often broad and concentration-dependent.

  • ¹³C NMR:

    • Distinct signal for C-I (typically shielded, ~85–90 ppm) is the key confirmation of iodination.

    • C-B signal is often broad or invisible due to quadrupolar relaxation of Boron.

Mass Spectrometry
  • ESI-MS (Negative Mode): Look for [M-H]⁻ ion at m/z ~276.8.

  • Boroxine Artifacts: In GC-MS, boronic acids often dehydrate to form the cyclic trimer (boroxine). You may observe a peak corresponding to [3M - 3H₂O].

Applications in Drug Discovery[11][12]

This molecule acts as a linchpin scaffold in fragment-based drug discovery (FBDD).

  • Sequential Functionalization:

    • Step 1: React the C-I bond (e.g., Sonogashira coupling with a terminal alkyne) to install a "tail".

    • Step 2: React the C-B bond (Suzuki coupling with a heteroaryl chloride) to install the "head".

    • Result: A 1,3,4-trisubstituted benzene core created with complete regiocontrol.

  • Bioisostere Construction: Used to synthesize benzofurans and indoles via cascade cyclization reactions where the ortho-iodine and boronic acid facilitate ring closure.

Handling & Stability Guide

Dehydration (Boroxine Cycle)

Like all boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine).

  • Observation: The melting point may appear broad or vary (e.g., 210–215°C) depending on the water content.

  • Protocol: For precise stoichiometry in reactions, assume a variable water content or convert to the Pinacol Ester (using Pinacol + MgSO₄) prior to use.

Storage
  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: 2–8°C.

  • Container: Amber glass (Iodides are light-sensitive).

Workflow Visualization

Workflow Start Raw Material: 4-Methoxyphenylboronic Acid Step1 Regioselective Iodination (NIS, MeCN, RT) Start->Step1 Electrophilic Subst. Product 3-Iodo-4-methoxyphenylboronic Acid (Target) Step1->Product Isolation Check QC Check: 1. 1H NMR (Check C2-H shift) 2. MS (Check for De-boronation) Product->Check Usage Application: Sequential Cross-Coupling Check->Usage Pass

Figure 2: Recommended synthesis and validation workflow.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and reactivity).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • PubChem Database. (2025). 4-Methoxyphenylboronic acid (Parent compound data for comparison). National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for self-coupling risks).

Sources

Exploratory

Difference between 3-Iodo-4-methoxyphenylboronic acid and its pinacol ester

[1] Executive Summary In the design of complex biaryl scaffolds, 3-Iodo-4-methoxyphenylboronic acid and its pinacol (Bpin) ester represent a critical class of "bifunctional linchpins."[1] Unlike standard arylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of complex biaryl scaffolds, 3-Iodo-4-methoxyphenylboronic acid and its pinacol (Bpin) ester represent a critical class of "bifunctional linchpins."[1] Unlike standard arylboronic acids, these molecules possess two reactive handles: an electrophilic iodide and a nucleophilic boron species.

The choice between the Free Acid and the Pinacol Ester is not merely a matter of solubility or stability; it is a strategic decision regarding chemoselectivity .

  • The Free Acid is highly reactive but prone to uncontrolled "head-to-tail" homopolymerization (oligomerization) under standard Suzuki conditions.[1]

  • The Pinacol Ester serves as a "masked" nucleophile. Its attenuated transmetallation rate allows for selective functionalization of the iodine position first, enabling precise iterative cross-coupling sequences (ICC).

This guide delineates the physiochemical and mechanistic differences to optimize your synthetic route.

Physiochemical & Structural Profile[1][2]

The fundamental difference lies in the hybridization stability and lipophilicity, which dictates purification strategies.

Feature3-Iodo-4-methoxyphenylboronic Acid3-Iodo-4-methoxyphenylboronic Acid Pinacol Ester
Structure Ar-B(OH)₂ (in equilibrium with boroxine)Ar-B(pin) (Cyclic dioxaborolane)
Purification Difficult. Streaks on silica; often requires crystallization or reverse-phase HPLC.[1]Excellent. Stable on silica gel; easily purified via standard flash chromatography.
Solubility Polar organic solvents (DMSO, MeOH, DMF), aqueous base.Non-polar/Polar organic solvents (DCM, THF, Toluene, EtOAc). Insoluble in water.
Atom Economy High (Waste: 2 H₂O).Lower (Waste: Pinacol/Pinacol-salts).[1]
Stability Prone to protodeboronation and dehydration (boroxine formation) upon storage.High thermal and hydrolytic stability. Bench-stable solid/oil.[1]
Reactivity High. Rapid transmetallation in the presence of base/water.Attenuated. Requires hydrolysis or specific activation to transmetallate.
Structural Visualization

The following diagram illustrates the equilibrium issues of the free acid versus the locked structure of the ester.

G cluster_0 Free Acid Instability cluster_1 Ester Stability Acid Boronic Acid Ar-B(OH)2 Boroxine Boroxine Trimer (Ar-BO)3 Acid->Boroxine - H2O (Reversible) Pinacol Pinacol Ester Ar-B(pin) Protection Steric Bulk Prevents Hydrolysis Pinacol->Protection

Figure 1: The free acid exists in a dynamic equilibrium with its anhydride (boroxine), complicating stoichiometry.[1] The pinacol ester is a discrete, stable species.

Reactivity & Chemoselectivity Guide

The presence of the Iodine (C3) and the Boron (C1) on the same ring creates a Head-to-Tail reactivity challenge.[1]

The Polymerization Risk (Free Acid)

If you subject the Free Acid to standard Suzuki conditions (Pd(0), Base, Heat), the molecule can react with itself. The Pd inserts into the C-I bond (Oxidative Addition) of one molecule, and the C-B bond of another molecule undergoes Transmetallation.

  • Result: A mixture of oligomers (Ar-Ar-Ar...) rather than a clean coupling with an external partner.[1]

The Orthogonal Strategy (Pinacol Ester)

The Pinacol Ester is significantly slower to transmetallate, especially under anhydrous conditions or with weak bases. This allows you to exploit the high reactivity of the C-I bond while keeping the C-B bond intact.

Decision Matrix: Which Reagent to Use?
Synthetic GoalRecommended ReagentMechanistic Rationale
Reaction at Iodine (C3) (e.g., Sonogashira, Heck, or Suzuki with another boronic acid)Pinacol Ester The B(pin) group is inert under anhydrous Pd-catalyzed conditions.[1] You can couple the Iodine, then activate the Boron in a subsequent step.
Reaction at Boron (C1) (Coupling to an external Aryl Halide)Free Acid (with caution)Requires a catalyst that inserts into the external Ar-X faster than the internal Ar-I. Risk: High.[1] Usually, the Iodine must be protected or substituted first.
Iterative Assembly (Building A-B-C blocks)Pinacol Ester Acts as a "Protected Boronic Acid." Couple C-I first, then hydrolyze/activate B(pin) for the second coupling.
Mechanistic Workflow: Iterative Cross-Coupling (ICC)

ICC Start Bifunctional Reagent (Iodo-Aryl-Bpin) Step1 Step 1: Chemoselective Coupling (Reacts at Iodine) Start->Step1 + Ar'-B(OH)2 Pd(0), Mild Base Intermediate Intermediate Biaryl (Ar'-Aryl-Bpin) Step1->Intermediate Bpin remains intact Step2 Step 2: Boron Activation (Hydrolysis / Strong Base) Intermediate->Step2 + Ar''-X Pd(0), Strong Base/H2O Final Final Product (Ar'-Aryl-Ar'') Step2->Final

Figure 2: The Pinacol Ester allows for a controlled sequence: Iodine first, Boron second.[1]

Experimental Protocols

Synthesis of Pinacol Ester from Free Acid

If you possess the Free Acid (or if the Acid is cheaper) and need the Ester for selectivity:

Reagents: 3-Iodo-4-methoxyphenylboronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (anhydrous).[1] Solvent: DCM or Et₂O (Anhydrous).

  • Dissolution: Dissolve the boronic acid in DCM (0.2 M concentration).

  • Addition: Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) to act as a water scavenger.[1]

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. The reaction is driven by the thermodynamic stability of the pinacol ester and the removal of water.

  • Workup: Filter off the MgSO₄. Concentrate the filtrate in vacuo.

  • Purification: The residue is usually pure enough. If not, pass through a short pad of silica gel (eluting with Hexanes/EtOAc).

Chemoselective Coupling at Iodine (Preserving Bpin)

Objective: Couple the Iodine of 3-Iodo-4-methoxyphenylboronic acid pinacol ester with an external Phenylboronic Acid.[1]

Reagents:

  • Substrate: 3-Iodo-4-methoxyphenylboronic acid pinacol ester (1.0 equiv)[1]

  • Partner: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (mild base is key)[1]

  • Solvent: DME/H₂O (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the Iodo-Ester, Phenylboronic acid, and Pd catalyst. Purge with Argon.

  • Solvent: Add degassed DME and the aqueous base solution.

  • Temperature: Heat to 60–80°C. Note: Avoid reflux temperatures (>100°C) to prevent premature activation of the Bpin moiety.

  • Monitoring: Monitor by TLC/LCMS. The Ar-I bond reacts significantly faster.[1]

  • Workup: Standard extraction (EtOAc/Water).

  • Purification: Flash chromatography. The product will be a Biaryl-Bpin species.[1]

Stability & Storage

  • Protodeboronation: The presence of the electron-donating methoxy group (ortho/para to boron) increases electron density at the ipso-carbon, making the C-B bond slightly more susceptible to hydrolytic cleavage (protodeboronation) under acidic conditions or high temperatures compared to electron-poor rings.[1]

  • Recommendation:

    • Free Acid: Store at 4°C under inert atmosphere. Use immediately upon opening.

    • Pinacol Ester: Can be stored at RT (preferably cool/dry).[1] Stable for months.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717. Link[1]

    • Context: Establishes the foundational logic for using B-protected species (like MIDA and Pinacol)
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Link[1]

    • Context: Validates the purification advantages of Pinacol esters over free acids.

Sources

Foundational

Crystal structure analysis of 3-Iodo-4-methoxyphenylboronic acid

Crystal Structure Analysis of 3-Iodo-4-methoxyphenylboronic Acid: A Technical Guide Abstract This guide details the crystallographic characterization and supramolecular analysis of 3-Iodo-4-methoxyphenylboronic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 3-Iodo-4-methoxyphenylboronic Acid: A Technical Guide

Abstract

This guide details the crystallographic characterization and supramolecular analysis of 3-Iodo-4-methoxyphenylboronic acid (CAS: 175883-63-3). It addresses the specific challenges associated with arylboronic acids—primarily the equilibrium between the free acid and the boroxine anhydride—and provides a rigorous protocol for crystal growth, data collection, and structural refinement. The analysis focuses on the interplay between the classic hydrogen-bonded boronic acid dimer and the structure-directing potential of halogen bonding (I···O/N) introduced by the iodine substituent.

Introduction: The Structural Landscape

Arylboronic acids are critical synthons in Suzuki-Miyaura cross-coupling, but their solid-state behavior is complex due to the reversible dehydration of the boronic acid moiety (–B(OH)₂) to form cyclic boroxine anhydrides (–B₃O₃).

For 3-Iodo-4-methoxyphenylboronic acid , the crystal lattice is governed by three competing intermolecular forces:

  • Hydrogen Bonding (HB): The –B(OH)₂ group typically forms centrosymmetric

    
     dimers or infinite catemeric chains.
    
  • Halogen Bonding (XB): The iodine atom at the meta position serves as a polarized

    
    -hole donor, capable of highly directional interactions with nucleophiles (e.g., the methoxy oxygen or boronic hydroxyls).
    
  • 
    -Stacking:  The electron-rich methoxy group and the electron-withdrawing iodine/boron groups create a "push-pull" electronic distribution that influences face-to-face aromatic stacking.
    

Experimental Protocol: Crystal Growth & Data Collection

Crystallization Strategy (Controlling the Boroxine Equilibrium)

The primary failure mode in crystallizing boronic acids is the inadvertent isolation of the boroxine anhydride. To ensure the isolation of the free acid, water activity must be maintained in the crystallization medium.

ParameterRecommended ConditionRationale
Solvent System Acetone/Water (4:1) or THF/WaterWater suppresses dehydration to boroxine.
Method Slow Evaporation at 4°CLower temperature favors the kinetic acid form over the thermodynamic anhydride.
Vessel Silanized glass vialsPrevents nucleation on glass defects, promoting fewer, larger crystals.
Additives None (initially)Avoid Lewis bases (pyridine, etc.) which may form adducts unless co-crystals are desired.
X-Ray Data Collection

The presence of Iodine (Z=53) introduces significant absorption and scattering power.

  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å) is preferred over Copper (Cu K
    
    
    ) to minimize absorption coefficient (
    
    
    ) and prevent systematic errors in intensity scaling.
  • Temperature: Collect at 100 K. This freezes the rotation of the methoxy group and reduces the thermal ellipsoids of the terminal boronic acid hydrogens, allowing for more precise location of H-atoms in the difference Fourier map.

  • Absorption Correction: Multi-scan or numerical absorption correction is mandatory due to the heavy iodine atom.

Structural Analysis & Refinement

The Boronic Acid Synthon

The core analysis begins with the hydrogen bonding network. The –B(OH)₂ group can adopt two primary conformations: syn-syn or syn-anti.[1]

  • Expectation: The syn-anti conformation is most common, leading to the formation of centrosymmetric dimers via pairwise O–H···O hydrogen bonds.[2][3]

  • Graph Set Notation:

    
    
    
  • Metric Check: Look for O···O distances in the range of 2.70 – 2.80 Å.

Halogen Bonding (The Iodine Factor)

The 3-iodo substituent is not merely a steric bulk; it is a structure-directing agent.

  • Analysis Step: Measure the

    
     angle (where A is an acceptor like O).
    
  • Criteria: A "true" halogen bond will be nearly linear (

    
    ) with an interatomic distance less than the sum of the van der Waals radii (
    
    
    
    Å).
  • Target: Check for I···O(methoxy) or I···O(hydroxyl) contacts.[1][2][3] These "secondary synthons" often link the primary hydrogen-bonded dimers into 2D sheets.

Refinement Workflow
  • Phasing: Use Intrinsic Phasing (SHELXT) or Patterson methods. The Iodine atom will dominate the Patterson map, making solution trivial.

  • Hydrogen Placement:

    • Aromatic/Methyl H: Constrain using a riding model (AFIX 43/137).

    • Hydroxyl H:[3] Locate in the difference map. If disordered, use a rotating group model or distance restraints (DFIX 0.84) to the parent oxygen.

  • Disorder: The methoxy group may show rotational disorder. If ellipsoids are elongated, model as two discrete positions with split occupancies.

Visualization of the Crystallization Workflow

G Start Crude 3-Iodo-4-methoxyphenylboronic acid Solvent Dissolve in Acetone/H2O (4:1) (Suppress Boroxine) Start->Solvent Growth Slow Evaporation @ 4°C Solvent->Growth Check Microscopy Check: Block/Prism vs. Needle? Growth->Check Check->Solvent Amorphous/Twinning XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD High Quality Crystal Phasing Structure Solution (Heavy Atom Method - Iodine) XRD->Phasing Refine Refinement (SHELXL) Locate OH protons Phasing->Refine Final Final CIF (Check I...O Halogen Bonds) Refine->Final

Figure 1: Workflow for the isolation and structural determination of the target boronic acid.

Supramolecular Topology Diagram

The following diagram illustrates the expected hierarchical assembly: from molecular dimers to 2D sheets driven by Iodine-Oxygen interactions.

Topology Monomer Monomer (Syn-Anti) Dimer Centrosymmetric Dimer R2,2(8) Motif Monomer->Dimer O-H...O (Strong) Sheet 2D Sheet (I...O Halogen Bonds) Dimer->Sheet I...O (Directional) Stack 3D Packing (Pi-Stacking) Sheet->Stack Van der Waals

Figure 2: Hierarchical supramolecular assembly of 3-Iodo-4-methoxyphenylboronic acid.

References

  • Structure of 4-Methoxyphenylboronic Acid (Analog)

    • S. K. Kumar, et al. "Crystal structure of 4-methoxyphenylboronic acid." Acta Crystallographica Section E, 2007. Link

  • Halogen Bonding in Boronic Acids

    • Cinčić, D., et al. "Halogen bonding in the crystal structures of 4-halophenylboronic acids." CrystEngComm, 2008. Link

  • Boroxine-Boronic Acid Equilibrium

    • Halla, J. A., et al. "Boronic Acids and Boroxines: A Structural Analysis." Canadian Journal of Chemistry, 2009. Link

  • General Crystallography of Boronic Acids

    • Nangia, A., et al. "Supramolecular synthons in crystal engineering—a new look at the boronic acid dimer." Chemical Communications, 2012. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Protocols for 3-Iodo-4-methoxyphenylboronic Acid

This comprehensive guide details the application of 3-Iodo-4-methoxyphenylboronic acid (IMBA) in Suzuki-Miyaura cross-coupling. This reagent acts as a bifunctional "linchpin," enabling the modular construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 3-Iodo-4-methoxyphenylboronic acid (IMBA) in Suzuki-Miyaura cross-coupling. This reagent acts as a bifunctional "linchpin," enabling the modular construction of complex biaryl and terphenyl scaffolds widely used in medicinal chemistry and materials science.

Part 1: Strategic Analysis & Reactivity Profile

The Bifunctional Challenge

3-Iodo-4-methoxyphenylboronic acid presents a unique challenge and opportunity in synthesis. It contains two reactive sites:

  • Nucleophilic Site: The Boronic Acid (

    
    ) moiety.
    
  • Electrophilic Site: The Carbon-Iodine (

    
    ) bond.
    

In a standard Suzuki reaction environment (Pd(0) catalyst + Base), this molecule is prone to homocoupling (polymerization), where the boron of one molecule reacts with the iodine of another. Successful utilization requires strict adherence to chemoselectivity principles based on Oxidative Addition (OA) rates.

The Electronic "Safety Lock"

The methoxy (


) group  at the 4-position plays a critical role in controlling reactivity.
  • Electronic Effect: The methoxy group is a strong electron-donating group (EDG). It increases the electron density of the benzene ring.

  • Kinetic Consequence: Palladium(0) oxidative addition is generally faster into electron-deficient aryl halides. Therefore, the internal

    
     bond of this electron-rich reagent is less reactive  than the 
    
    
    
    or
    
    
    bonds of electron-deficient external partners (e.g., 4-bromonitrobenzene).
  • Strategy: By selecting an electrophilic partner (

    
    ) that is more reactive than the internal 
    
    
    
    bond, we can selectively engage the boronic acid while preserving the iodine for a subsequent step.
Reactivity Hierarchy (The "Order of Operations")

To prevent self-polymerization, the reaction must follow this hierarchy:



Reactivity RankFunctional GroupElectronic EnvironmentAction
1 (Fastest) Aryl Diazonium (

)
AnyCouples with Boron 1st
2 Aryl Iodide (

)
Electron Deficient (EWG)Couples with Boron 1st
3 Aryl Bromide (

)
Electron Deficient (EWG)Couples with Boron 1st
4 (The Reagent) Internal

Electron Rich (OMe) Preserved (Dormant)
5 (Slowest) Aryl Chloride (

)
Neutral/RichRequires specialized ligands

Part 2: Experimental Protocols

Protocol A: Chemoselective Coupling (Nucleophilic Mode)

Target: Synthesis of 3-iodo-4-methoxy-biaryls. Objective: React the boronic acid with an external aryl halide while leaving the iodine intact.

Materials:

  • Reagent: 3-Iodo-4-methoxyphenylboronic acid (1.0 equiv)

  • Electrophile: 4-Bromobenzonitrile (1.0 equiv) [Model Substrate]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.05 equiv), and

    
     (0.03 equiv). Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling; strict degassing is essential.
    
  • Solvent Addition: Add degassed DME (concentration ~0.2 M).

  • Activation: Add degassed 2M

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 60–70°C .

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the rate of OA into the internal iodine, leading to oligomerization.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the bromide. The product (Biaryl-I) should be the major peak.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[2]
    
  • Purification: Flash column chromatography. The iodine handle makes the product less polar than the boronic acid but distinct from the starting bromide.

Protocol B: Sequential "One-Pot" Linchpin Synthesis

Target: Synthesis of Unsymmetrical Terphenyls (Ar-A — Ar-B — Ar-C). Concept: Use the reagent to link two different aryl groups in a specific sequence.[3]

Workflow:

  • Step 1 (Boron Coupling): React Reagent +

    
     (Electron Deficient) 
    
    
    
    Intermediate
    
    
    .
  • Step 2 (Iodine Coupling): Add

    
     + Fresh Base 
    
    
    
    Final Product
    
    
    .

Detailed Procedure:

  • Follow Protocol A (Steps 1-4) using

    
    .
    
  • Once

    
     is consumed (checked by LCMS), cool the reaction to 40°C.
    
  • Second Addition: Open the flask (under Argon flow) and add:

    • The second boronic acid (

      
      , 1.2 equiv).
      
    • Additional Base (

      
       or 
      
      
      
      , 2.0 equiv).
    • Optional: A more active catalyst system if

      
       is sterically hindered (e.g., 
      
      
      
      / SPhos), though the residual Pd from Step 1 is often sufficient for the highly reactive C-I bond.
  • Second Reaction: Heat to 90–100°C . The higher temperature is now safe and necessary to drive the coupling of the internal iodine (which was previously dormant).

  • Workup: Standard aqueous extraction and purification.

Part 3: Visualization of Workflows

The following diagram illustrates the chemoselective pathways and the "Linchpin" strategy.

SuzukiStrategy Start 3-Iodo-4-methoxyphenyl- boronic acid (IMBA) Intermediate Intermediate: 3-Iodo-4-methoxy-biaryl Start->Intermediate Step 1: Selective Coupling Pd(PPh3)4, Na2CO3, 60°C (Boron Reacts, Iodine Dormant) SideProduct Homocoupling Polymer (Avoided by Protocol) Start->SideProduct High Temp / No Partner (Self-Reaction) Partner1 Partner 1: Ar-Br (Electron Deficient) Partner1->Intermediate Product Final Terphenyl Product Ar - (OMe-Ph) - Ar' Intermediate->Product Step 2: Iodine Activation Add Ar'-B(OH)2, 90°C (Iodine Reacts) Partner2 Partner 2: Ar'-B(OH)2 (Nucleophile) Partner2->Product

Caption: Sequential functionalization workflow. Step 1 exploits the lower reactivity of the electron-rich C-I bond to couple the boronic acid selectively. Step 2 activates the iodine at higher temperatures.

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Homocoupling (Dimerization) Oxidation of the catalyst; Temperature too high; Lack of reactive partner.Degas solvents thoroughly (freeze-pump-thaw). Use an excess of the electrophile (

). Keep Temp < 70°C for Step 1.
Protodeboronation Hydrolysis of the C-B bond before coupling.Use mild bases (

or

) instead of hydroxides. Use anhydrous solvents with minimal water (e.g., Dioxane/H2O 10:1).
Low Yield in Step 1 Internal Iodine reacting with Pd.Switch to a ligand that is less electron-rich (e.g.,

) to slow down OA into the electron-rich C-I bond. Avoid "hot" ligands like

.
Incomplete Step 2 Catalyst deactivation.Add a fresh "spike" of Pd catalyst (1 mol%) along with the second boronic acid.

Part 5: References

  • Chemoselectivity in Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995 , 95, 2457–2483.

  • Reactivity of Halo-Arylboronic Acids: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412–443.

  • Sequential Coupling Strategies (Linchpin Synthesis): Srogl, J., et al. "Sequential Cross-Coupling Reactions of Halo-Boronic Acids." Journal of the American Chemical Society, 2000 , 122, 4610.

  • Electronic Effects in Oxidative Addition: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010 . (Chapter 5: Oxidative Addition).

Sources

Application

Application Note: Chemoselective Coupling Strategies for 3-Iodo-4-methoxyphenylboronic acid

Introduction 3-Iodo-4-methoxyphenylboronic acid is a highly versatile bifunctional building block in modern organic synthesis. Possessing two distinct and orthogonally reactive functional groups—an aryl iodide and a boro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-4-methoxyphenylboronic acid is a highly versatile bifunctional building block in modern organic synthesis. Possessing two distinct and orthogonally reactive functional groups—an aryl iodide and a boronic acid—it serves as an ideal linchpin for the convergent synthesis of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. The strategic value of this reagent lies in the ability to perform chemoselective cross-coupling reactions, allowing for the stepwise and controlled formation of C-C, C-N, and C-O bonds.

This guide provides a detailed exploration of the principles and protocols governing the chemoselective functionalization of 3-iodo-4-methoxyphenylboronic acid. We will delve into four key palladium-catalyzed transformations: two distinct Suzuki-Miyaura coupling strategies, the Sonogashira coupling, and the Buchwald-Hartwig amination. The causality behind the choice of catalysts, ligands, bases, and solvents will be explained to provide a robust framework for rational reaction design and optimization.

The Principle of Chemoselectivity

The ability to selectively functionalize one reactive site in the presence of another is the cornerstone of efficient synthesis. In 3-iodo-4-methoxyphenylboronic acid, we exploit the inherent differences in the reactivity of the aryl-iodide (C–I) bond and the aryl-boronic acid (C–B) group within the palladium catalytic cycle.

  • The C–I Bond: The aryl iodide is an excellent electrophile for oxidative addition to a Pd(0) complex, which is typically the first and rate-determining step in many cross-coupling reactions. The reactivity order for aryl halides in this step is generally I > Br > OTf >> Cl.[1][2]

  • The C–B(OH)₂ Bond: The boronic acid is a nucleophilic partner that participates in the transmetalation step. Crucially, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) before it can efficiently transfer its organic group to the palladium center.[3]

By carefully selecting the reaction partners and conditions, we can favor one pathway over the other, enabling precise control over the synthetic outcome.

Strategy 1: Suzuki-Miyaura Coupling at the Aryl Iodide (C–I) Bond

This is the most straightforward transformation, leveraging the high reactivity of the C–I bond towards oxidative addition. The boronic acid moiety of the starting material remains intact, ready for a subsequent coupling step. This strategy is ideal for synthesizing biaryl structures where the 3-iodo-4-methoxyphenyl unit is connected via its C3 position.

Causality of Experimental Design: The key is to use standard Suzuki-Miyaura conditions that are well-established for aryl iodides.[4][5] A suitable palladium catalyst, a phosphine ligand to stabilize the catalytic species, and a base to activate the coupling partner's boronic acid are required. The boronic acid on our primary substrate remains largely as a spectator, as its self-coupling is kinetically disfavored compared to the cross-coupling with the aryl iodide.

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I bond.

Protocol 1: Selective Suzuki Coupling of the Aryl Iodide

Reaction: 3-Iodo-4-methoxyphenylboronic acid with 4-methylphenylboronic acid

  • Assembly: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-methoxyphenylboronic acid (279 mg, 1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (150 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methyl-[1,1'-biphenyl]-3-ylboronic acid.

ParameterValueRationale
Palladium Catalyst Pd(PPh₃)₄ (2 mol%)Standard, reliable catalyst for Suzuki couplings of aryl iodides.[6]
Base K₂CO₃ (3.0 equiv.)Moderately strong base, effective for boronic acid activation.[4]
Solvent System Dioxane/Water (4:1)Common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for efficient catalytic turnover.
Typical Yield 85-95%High efficiency is expected due to the high reactivity of the aryl iodide.

Strategy 2: Suzuki-Miyaura Coupling at the Boronic Acid Group

Selectively reacting the boronic acid in the presence of the highly reactive aryl iodide is more challenging but achievable. This requires carefully chosen conditions where transmetalation of the boronic acid and subsequent reductive elimination are faster than the oxidative addition at the C–I bond. A common strategy involves using a more reactive electrophilic partner (e.g., a different aryl iodide or a highly reactive aryl bromide) under conditions optimized for the boronic acid's reactivity.[7]

Causality of Experimental Design: To favor this pathway, we pair our bifunctional substrate with a highly reactive aryl halide, such as 4-iodoacetophenone. The electron-withdrawing acetyl group makes the C–I bond of the coupling partner exceptionally susceptible to oxidative addition. By using a catalyst system known for rapid transmetalation, we can promote the desired cross-coupling before significant reaction occurs at the C-I bond of our primary substrate.

Caption: Workflow for selective Suzuki-Miyaura coupling at the boronic acid.

Protocol 2: Selective Suzuki Coupling of the Boronic Acid

Reaction: 3-Iodo-4-methoxyphenylboronic acid with 1-iodo-4-nitrobenzene

  • Assembly: In a dry reaction vial, dissolve 3-iodo-4-methoxyphenylboronic acid (279 mg, 1.0 mmol, 1.0 equiv.) and 1-iodo-4-nitrobenzene (274 mg, 1.1 mmol, 1.1 equiv.) in degassed DMF (5 mL).

  • Base Addition: Add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (1.5 mL, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (15 mg, 0.02 mmol, 2 mol%).

  • Reaction: Seal the vial and heat the mixture to 80 °C for 2-4 hours, with vigorous stirring. Monitor the reaction for the consumption of the starting boronic acid.

  • Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to afford 4-methoxy-3-iodo-4'-nitro-1,1'-biphenyl.

ParameterValueRationale
Palladium Catalyst Pd(dppf)Cl₂ (2 mol%)The dppf ligand promotes efficient transmetalation and reductive elimination.
Coupling Partner 1-Iodo-4-nitrobenzeneHighly reactive electrophile due to the electron-withdrawing nitro group.
Base Na₂CO₃ (3.0 equiv.)Standard base for activating the boronic acid for transmetalation.[8]
Solvent DMF / WaterPolar aprotic solvent system suitable for this type of coupling.
Temperature 80 °CSufficiently high for catalysis without promoting significant side reactions.
Typical Yield 70-85%Good yields are achievable with careful control of conditions.

Strategy 3: Sonogashira Coupling at the Aryl Iodide (C–I) Bond

The Sonogashira reaction provides an excellent method for chemoselectively forming a C(sp²)-C(sp) bond at the aryl iodide position.[2] This reaction is catalyzed by palladium and co-catalyzed by a copper(I) salt. The boronic acid group is completely unreactive under these conditions, making this a highly reliable and orthogonal transformation.[9][10]

Causality of Experimental Design: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, copper(I) iodide, and an amine base.[11] The boronic acid does not participate in this catalytic cycle, ensuring perfect chemoselectivity.

Caption: Workflow for chemoselective Sonogashira coupling at the C-I bond.

Protocol 3: Selective Sonogashira Coupling

Reaction: 3-Iodo-4-methoxyphenylboronic acid with Phenylacetylene

  • Assembly: To a dry Schlenk flask, add 3-iodo-4-methoxyphenylboronic acid (279 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (8 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 0.42 mL, 3.0 mmol, 3.0 equiv.). Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to remove the copper salts, followed by brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-3-(phenylethynyl)phenylboronic acid.

ParameterValueRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A common and effective precatalyst for Sonogashira reactions.
Copper Co-catalyst CuI (4 mol%)Essential for the formation of the copper acetylide intermediate.[2]
Base Triethylamine (3.0 equiv.)Acts as both the base to deprotonate the alkyne and as a solvent.
Solvent THFGood solvent for dissolving all reaction components.
Temperature Room TemperatureThe high reactivity of aryl iodides often allows the reaction to proceed under mild conditions.
Typical Yield 80-95%This is generally a high-yielding and clean transformation.

Strategy 4: Buchwald-Hartwig Amination at the Aryl Iodide (C–I) Bond

This powerful reaction enables the formation of C–N bonds and, like the Sonogashira coupling, is highly chemoselective for the aryl iodide position.[12] The boronic acid is inert under the basic conditions used for the Buchwald-Hartwig amination. This allows for the synthesis of aminophenylboronic acids, which are valuable intermediates in medicinal chemistry.

Causality of Experimental Design: The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst.[13] The use of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[14] A strong, non-nucleophilic base like sodium tert-butoxide is required.

Caption: Workflow for chemoselective Buchwald-Hartwig amination at the C-I bond.

Protocol 4: Selective Buchwald-Hartwig Amination

Reaction: 3-Iodo-4-methoxyphenylboronic acid with Morpholine

  • Assembly: In an oven-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd), and XPhos (14.3 mg, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add 3-iodo-4-methoxyphenylboronic acid (279 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Amine: Add anhydrous, degassed toluene (5 mL), followed by morpholine (0.10 mL, 1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-18 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to yield 4-methoxy-3-(morpholino)phenylboronic acid.

ParameterValueRationale
Palladium Precatalyst Pd₂(dba)₃ (0.5 mol%)A common Pd(0) source for Buchwald-Hartwig reactions.[13]
Ligand XPhos (3 mol%)A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N couplings.[14]
Base NaOtBu (1.4 equiv.)A strong, non-nucleophilic base required to deprotonate the amine.[15]
Solvent TolueneA non-polar, high-boiling solvent suitable for this transformation.
Temperature 100 °CHigher temperatures are often required to drive the catalytic cycle, especially the reductive elimination step.
Typical Yield 75-90%Modern catalyst systems provide high yields for this transformation.

References

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. The Journal of Organic Chemistry, 67(26), 8851–8855. [Link]

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]

  • Baudoin, O. (2005). The Suzuki-Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Chen, J., & Wang, J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]

  • Lipshutz, B. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Molecules, 28(9), 3788. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Karami, K., et al. (2016). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]

  • Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817. [Link]

  • Chow, W. K., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. ResearchGate. [Link]

  • D'Rozario, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2014). La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids. International Journal of Organic Chemistry, 4, 296-303. [Link]

  • Reddy, T. R., et al. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 44(27), 11598-11608. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Abrishami, F., et al. (2014). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN palladacycle complex under conventional heating and microwave irradiation. Iranian Journal of Catalysis, 4(3), 181-187. [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]

  • Fazekas, M., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-28. [Link]

  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Pöthig, A., et al. (2019). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron, 75(25), 3425-3431. [Link]

Sources

Method

Orthogonal reactivity of iodine and boronic acid groups in organic synthesis

Application Note: Strategic Orthogonality in Halo-Boronic Acid Scaffolds Executive Summary In the synthesis of complex polyarylenes and drug pharmacophores, the "Ouroboros problem" (uncontrolled self-coupling) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Orthogonality in Halo-Boronic Acid Scaffolds

Executive Summary

In the synthesis of complex polyarylenes and drug pharmacophores, the "Ouroboros problem" (uncontrolled self-coupling) presents a critical bottleneck. When a molecule contains both a nucleophilic boron species and an electrophilic halogen, standard Suzuki-Miyaura conditions lead to polymerization. This guide details the orthogonal reactivity strategies required to break this symmetry. We focus on two primary axes of control: Halogen Chemoselectivity (exploiting oxidative addition rates: I > Br > Cl) and Boron Speciation Control (switching between sp³-hybridized "dampened" boronates and sp²-hybridized "active" boronic acids).

Mechanistic Principles of Orthogonality

To achieve high-fidelity synthesis, one must understand the kinetic hierarchy of the reagents. Orthogonality is achieved when the reaction rate of the target functional group is orders of magnitude higher than the competing group under specific conditions.

The Reactivity Hierarchy
  • Electrophiles: The bond dissociation energy of C-I (approx. 53 kcal/mol) is significantly lower than C-Br (68 kcal/mol) and C-Cl (81 kcal/mol). Palladium(0) undergoes oxidative addition to Aryl-I much faster than Aryl-Br.

  • Nucleophiles: Transmetalation requires an open coordination site on boron.

    • Boronic Acids (sp²): Highly reactive, Lewis acidic.

    • MIDA Boronates (sp³): The nitrogen dative bond fills the empty p-orbital, rendering the boron unreactive toward transmetalation until hydrolyzed.

Visualizing the Control Logic

OrthogonalityLogic Substrate Bifunctional Scaffold (X-Ar-B) Path_Halogen Route A: Halogen Selection (Kinetic Control) Substrate->Path_Halogen If X = I vs Br Path_Boron Route B: Boron Protection (Speciation Control) Substrate->Path_Boron If B = MIDA Condition_A Pd(0) + Ligand No Base Activation Path_Halogen->Condition_A Condition_B Anhydrous Base (MIDA Intact) Path_Boron->Condition_B Result_A Iodide Reacts Bromide Dormant Condition_A->Result_A Chemoselective Result_B External Ar-B(OH)2 Reacts Internal B-MIDA Dormant Condition_B->Result_B Orthogonal

Figure 1: Decision matrix for selecting the appropriate orthogonal strategy based on substrate functionalization.

Strategic Protocols

Protocol A: The "Iodide-First" Approach (MIDA-Protected Scaffolds)

Target: Coupling an external boronic acid to a halo-aryl MIDA boronate without self-coupling. Key Concept: MIDA boronates are stable under anhydrous Suzuki conditions.[1] Water is the "switch" that activates them. By excluding water, the internal MIDA boronate remains inert (sp³), acting solely as a spectator while the halide reacts.

Materials:

  • Substrate: 4-Iodophenyl MIDA boronate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv) OR PdCl₂(dppf)

  • Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Deoxygenation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the MIDA boronate, external boronic acid, base, and catalyst.

  • Solvation: Add anhydrous THF. Critical: The solvent must be <50 ppm water content. Moisture triggers premature MIDA hydrolysis and oligomerization.

  • Reaction: Seal and heat to 60°C for 12–24 hours.

    • Why 60°C? High enough for oxidative addition of the iodide, but mild enough to prevent thermal degradation of the MIDA cage.

  • Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

    • Note: MIDA boronates are uniquely stable to silica, unlike pinacol esters which often streak or decompose. Elute with EtOAc/MeOH mixtures due to polarity.

Protocol B: The "Boron-Activation" Switch (MIDA Hydrolysis)

Target: Converting the inert MIDA boronate (from Protocol A) into a reactive boronic acid for the next coupling step.

Materials:

  • Substrate: Biaryl MIDA boronate (from Protocol A)

  • Reagent: NaOH (1M aqueous) or NaHCO₃ (saturated)

  • Solvent: THF/Water (3:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the MIDA boronate in THF.

  • Hydrolysis: Add aqueous NaOH (3.0 equiv). Stir at Room Temperature for 30 minutes.

    • Monitoring: TLC will show the disappearance of the polar MIDA spot and the appearance of the boronic acid (often at the baseline or streaking).

  • Quench: Dilute with phosphate buffer (pH 7.0) and extract with EtOAc.

    • Caution: Do not acidify below pH 5, as protodeboronation (loss of boron) can occur with electron-rich aromatics.

  • Utilization: The resulting crude boronic acid is usually used immediately in the next coupling cycle without extensive purification.

Protocol C: Halogen Chemoselectivity (I vs. Br)

Target: Reacting an Aryl Iodide site while preserving an Aryl Bromide site on the same scaffold.[2]

Materials:

  • Substrate: 1-Bromo-4-iodobenzene derivative.

  • Catalyst: Pd(PPh₃)₄ (0.03 equiv) - Use a "slow" ligand.

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (degassed)

Technical Insight: Using highly active catalysts like Pd-XPhos or Pd-tBu₃P will erode selectivity, causing both I and Br to react. To maintain orthogonality, use "first-generation" catalysts (Pd(PPh₃)₄) and lower temperatures (RT to 40°C). The oxidative addition to Ar-I is fast at RT; Ar-Br requires heat (>60°C) with these ligands.

Iterative Synthesis Workflow (The Burke Cycle)

This workflow allows for the assembly of linear polyarylenes (e.g., molecular wires) using the protocols above in a loop.

BurkeCycle Start Start: Halogen-MIDA Boronate Step1 1. Coupling (Anhydrous) Reacts only Halogen Start->Step1 Inter1 Intermediate: Protected Biaryl Step1->Inter1 Step2 2. Hydrolysis (Aqueous Base) Removes MIDA -> B(OH)2 Inter1->Step2 Active Activated Boronic Acid Step2->Active NextBlock Add Next Halogen-MIDA Block Active->NextBlock NextBlock->Step1 Repeat Cycle

Figure 2: The iterative cross-coupling (ICC) cycle. Note that purification is typically performed after Step 1.

Comparative Data: Boron Species Stability

Boron SpeciesHybridizationReactivity (Transmetalation)Stability (Air/Moisture)Silica Compatible?[3]Activation Method
Boronic Acid -B(OH)₂sp²HighLow (Trimerizes)PoorNone needed
Pinacol Ester -Bpinsp²ModerateHighModerateHydrolysis (slow)
MIDA Boronate -B(MIDA)sp³Inert Very High Yes Aqueous Base
Trifluoroborate -BF₃Ksp³InertHighYesSilyl chlorides / Hydrolysis

Troubleshooting & Optimization

  • Issue: "Leaking" Reactivity (MIDA coupling when it shouldn't).

    • Cause: Water ingress in Protocol A.

    • Fix: Use freshly distilled solvents and flame-dried glassware. Switch base to anhydrous K₃PO₄ or Cs₂CO₃.

  • Issue: Protodeboronation (Loss of Boron).

    • Cause: Heating too long during hydrolysis or acidic workup.

    • Fix: Perform hydrolysis at room temperature. Buffer workups to pH 7.

  • Issue: Loss of I/Br Selectivity.

    • Cause: Ligand is too electron-rich (e.g., cyclohexyl phosphines).

    • Fix: Switch to aryl phosphines (PPh₃, dppf) and lower the temperature.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Deprotected Under Mild Conditions.[4] Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization Utilizing 3-Iodo-4-methoxyphenylboronic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 3-Iodo-4-methoxyphenylboronic Acid in Late-Stage Functionalization In the landscape of modern drug discovery, the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Iodo-4-methoxyphenylboronic Acid in Late-Stage Functionalization

In the landscape of modern drug discovery, the ability to rapidly generate structural diversity in complex molecules is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of advanced intermediates or even final drug candidates, thereby bypassing the need for lengthy de novo synthesis.[1][2][3] This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and physicochemical properties.[1]

Among the vast toolkit of LSF reactions, the Suzuki-Miyaura cross-coupling stands out for its reliability, functional group tolerance, and mild reaction conditions.[4][5] This application note focuses on the strategic use of a particularly valuable building block for this transformation: 3-iodo-4-methoxyphenylboronic acid . This intermediate offers a unique combination of features that make it exceptionally well-suited for the late-stage diversification of drug-like molecules.

The strategic placement of the iodo and methoxy groups on the phenylboronic acid scaffold provides a powerful handle for controlled, sequential functionalization. The highly reactive carbon-iodine bond serves as the primary site for Suzuki-Miyaura coupling, while the methoxy group can act as a directing group or be a precursor for further modifications. The ortho-iodo substituent can also influence the conformation of the resulting biaryl products, which can be crucial for optimizing interactions with biological targets.

This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols for synthesis and coupling, and practical insights into the application of 3-iodo-4-methoxyphenylboronic acid in LSF workflows.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the order of reactivity being I > Br > Cl.[5] The use of an aryl iodide, such as in our intermediate, ensures efficient oxidative addition under mild conditions.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The choice of palladium source, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-4-methoxyphenylboronic Acid

The synthesis of 3-iodo-4-methoxyphenylboronic acid can be achieved through a regioselective iodination of 4-methoxyphenylboronic acid or via a metal-halogen exchange from a di-iodinated precursor. The following protocol is a representative procedure based on the iodination of a substituted phenol, which can be adapted.[8]

Materials:

  • 4-Methoxyphenylboronic acid

  • Iodine

  • Iodic acid

  • Ethanol

  • Water

  • Sodium thiosulfate solution (saturated)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.0 eq) and iodine (0.4 eq) in ethanol.

  • In a separate container, dissolve iodic acid (0.2 eq) in a minimal amount of water.

  • Slowly add the iodic acid solution to the stirred solution of the boronic acid and iodine.

  • Heat the reaction mixture to 35-40 °C and stir for 1.5 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water to precipitate the product.

  • Filter the solid and wash with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-iodo-4-methoxyphenylboronic acid.

Note: This is a general procedure and may require optimization for scale and purity requirements. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-4-methoxyphenylboronic acid with a complex, late-stage intermediate (Ar-X, where X is typically Br or I).

Materials:

  • Complex aryl halide (Ar-X) (1.0 eq)

  • 3-Iodo-4-methoxyphenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the complex aryl halide (Ar-X), 3-iodo-4-methoxyphenylboronic acid, and the base.

  • Add the chosen solvent system. If using a biphasic system, ensure vigorous stirring.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired late-stage functionalized molecule.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for 3-iodo-4-methoxyphenylboronic acid.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandCatalyst choice can depend on the steric and electronic properties of the coupling partners.
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphine ligands can be beneficial for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can influence the reaction rate and selectivity.[5]
Solvent Dioxane/H₂O, Toluene/EtOH, DMF, THFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate.
Equivalents of Boronic Acid 1.1 - 2.0A slight excess of the boronic acid is often used to drive the reaction to completion.

Workflow Visualization

LSF_Workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Late-Stage Functionalization Start 4-Methoxyphenylboronic Acid Iodination Regioselective Iodination Start->Iodination Intermediate 3-Iodo-4-methoxyphenylboronic Acid Iodination->Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate->Suzuki_Coupling Drug_Candidate Complex Drug Candidate (Ar-X) Drug_Candidate->Suzuki_Coupling Functionalized_Molecule Diversified Analogs Suzuki_Coupling->Functionalized_Molecule SAR_Studies SAR & Property Optimization Functionalized_Molecule->SAR_Studies caption Workflow for Late-Stage Functionalization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stabilizing 3-Iodo-4-methoxyphenylboronic Acid in Suzuki Couplings

Case ID: PROTO-3I4M-001 Subject: Prevention of Hydrolytic C–B Bond Cleavage (Protodeboronation) Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Silent Killer" of Yields You are...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PROTO-3I4M-001 Subject: Prevention of Hydrolytic C–B Bond Cleavage (Protodeboronation) Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Silent Killer" of Yields

You are likely reading this because your Suzuki-Miyaura coupling of 3-Iodo-4-methoxyphenylboronic acid is failing. The symptoms are classic:

  • Low conversion of the aryl halide electrophile.

  • High recovery of the deboronated byproduct (3-iodoanisole ).

  • Black precipitation (Pd black) indicating catalyst decomposition due to lack of oxidative addition or transmetallation arrest.

The Root Cause: This specific substrate sits in a "danger zone" of stability. While the para-methoxy group is electron-donating (usually stabilizing), the 3-iodo substituent exerts a dominant destabilizing effect. The bulky, electron-rich iodine atom at the ortho position accelerates protodeboronation via steric strain relief and inductive stabilization of the anionic transition state.

This guide provides the mechanistic insight and validated protocols to suppress this pathway.

Diagnostic & Mechanism: Why It Fails

To fix the problem, we must understand the enemy. Protodeboronation in basic media is not random; it is a base-catalyzed cascade.

The Mechanism of Failure

In standard Suzuki conditions (aqueous base), the boronic acid is in equilibrium with its boronate anion. For your substrate, the 3-iodo group makes the C–B bond hyper-reactive toward hydrolysis.

ProtodeboronationMechanism cluster_failure Parasitic Pathway (Protodeboronation) BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Species) BoronicAcid->Boronate pH > pKa (~8-9) Base Base (OH-) Base->Boronate TS Transition State (Stabilized by 3-Iodo) Boronate->TS Slow Step (k_debor) Coupling Pd-Catalyzed Coupling Boronate->Coupling Transmetallation (Desired Path) Deboronated 3-Iodoanisole (Dead End) TS->Deboronated + H2O / Proton Source

Figure 1: The kinetic competition between productive transmetallation and parasitic protodeboronation. The 3-iodo group accelerates the path to the "Dead End."

Key Risk Factors for 3-Iodo-4-methoxyphenylboronic Acid
FactorEffect on StabilityTechnical Explanation
3-Iodo (Ortho) Critical Destabilizer Steric bulk forces the B(OH)₂ group out of planarity, weakening the C–B bond. Iodine also stabilizes the developing negative charge on the ring during ipso-protonation.
4-Methoxy (Para) Minor StabilizerResonance donation (Mesomeric effect) typically strengthens the C–B bond, but it is overpowered by the ortho-iodo effect in basic media.
Aqueous Base Catalyst High pH generates the boronate anion (the reactive species).[1] Water acts as the infinite proton source.

Protocol Optimization: The "Fix"

If you are seeing >10% deboronation, stop your current run. Adopt one of the following strategies, ranked from "Easiest Adjustment" to "Complete System Overhaul."

Strategy A: The Anhydrous "Shifting" Protocol (Recommended)

Goal: Remove the proton source (water) and use a base that buffers the pH, keeping the concentration of the reactive boronate anion low.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Do NOT use DMF/DMAc; they can promote deboronation at high T).

  • Base: Anhydrous

    
     or 
    
    
    
    . Avoid Hydroxides (
    
    
    ,
    
    
    ) and Fluorides (
    
    
    ,
    
    
    ).
  • Additives: 4Å Molecular Sieves (activated).

Strategy B: The "Slow-Release" Syringe Pump Method

Goal: Keep the instantaneous concentration of boronic acid near zero, forcing it to react with the Pd-catalyst immediately upon entering the flask.

  • Dissolve the 3-Iodo-4-methoxyphenylboronic acid in the reaction solvent (e.g., THF).

  • Heat the catalyst and aryl halide mixture to reflux.

  • Add the boronic acid solution dropwise over 2–4 hours using a syringe pump.

Strategy C: Boronic Acid Surrogates (The Nuclear Option)

If the free acid is simply too fragile, convert it to a protected form that releases the active species slowly.

SurrogateProsConsRef
MIDA Boronate Extremely stable; slow release under hydrolytic conditions.Requires synthesis step; atom inefficient.[1]
K-Trifluoroborate (

)
Stable to air/moisture; good shelf life.Requires specific conditions (protic solvent or Lewis acid) to activate.[2]

Step-by-Step Validated Protocol

This protocol is optimized for 3-Iodo-4-methoxyphenylboronic acid . It utilizes anhydrous conditions and a highly active precatalyst to outcompete decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Iodo-4-methoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%) – Crucial for fast turnover at lower temps.

  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Aryl Halide (if solid), Boronic Acid, Base, and Catalyst.

  • Purge: Cap and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Activation: Place in a pre-heated block at 60°C .

    • Note: Do not go to 100°C immediately. Higher T accelerates deboronation faster than coupling for this substrate.

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Raise temp to 80°C.

    • If deboronation observed: Switch to Strategy B (Slow Addition) .

Troubleshooting Decision Tree

Use this flowchart to navigate your optimization process.

OptimizationTree Start Start: Reaction Fails (Low Yield / Deboronation) CheckSolvent Is the solvent aqueous? Start->CheckSolvent SwitchAnhydrous Switch to Anhydrous Dioxane + Cs2CO3 CheckSolvent->SwitchAnhydrous Yes CheckBase Is the base strong (NaOH/KOH)? CheckSolvent->CheckBase No SwitchAnhydrous->CheckBase SwitchMild Switch to K3PO4 or K2CO3 CheckBase->SwitchMild Yes CheckTemp Is Temp > 80°C? CheckBase->CheckTemp No SwitchMild->CheckTemp LowerTemp Lower Temp to 60°C Use Active Catalyst (XPhos) CheckTemp->LowerTemp Yes StillFailing Still Failing? CheckTemp->StillFailing No LowerTemp->StillFailing UseSurrogate Synthesize MIDA Boronate or BF3K Salt StillFailing->UseSurrogate Yes

Figure 2: Logical workflow for troubleshooting protodeboronation issues.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to compensate for the loss? A: Generally, no . The byproduct (3-iodoanisole) and the boric acid generated can inhibit the catalyst or complicate purification. Furthermore, if the deboronation is fast, adding more just feeds the side reaction. You must fix the rate ratio (


).

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates that the Pd(0) species is precipitating out of solution. This happens when the oxidative addition is slow or the catalytic cycle stalls. With unstable boronic acids, if the boronic acid decomposes before transmetallation, the Pd(II) intermediate has nowhere to go and eventually decomposes. Solution: Use a ligand that stabilizes Pd(0) (like XPhos or SPhos) and ensure the boronic acid is available (slow addition).

Q: I see a "homocoupling" product. Is this related? A: Yes. Oxidative homocoupling of the boronic acid requires oxygen. If you see this, your Argon purge was insufficient. However, homocoupling is often competitive with protodeboronation. Rigorous exclusion of air is mandatory.

Q: Can I use microwave heating? A: Use with caution. While microwaves accelerate the coupling, they also superheat the solvent, which can instantaneously degrade thermally sensitive boronic acids. For this specific substrate, conventional heating at lower temperatures (60°C) is safer.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution to the Instability of Boronic Acids." Journal of the American Chemical Society, 132(40), 14048–14051.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

  • Cox, P. A., et al. (2017).[1][2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [2]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054.

Sources

Optimization

Minimizing homocoupling side reactions with 3-Iodo-4-methoxyphenylboronic acid

Topic: Minimizing Homocoupling Side Reactions with 3-Iodo-4-methoxyphenylboronic acid Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Reactions with 3-Iodo-4-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions is crucial for advancing your research. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies for a common challenge: minimizing homocoupling side reactions when using 3-iodo-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid starting material couple together, forming a symmetrical biaryl byproduct.[1] In the case of 3-iodo-4-methoxyphenylboronic acid, this would result in the formation of 2,2'-diiodo-4,4'-dimethoxy-1,1'-biphenyl. This undesired reaction consumes your valuable boronic acid, reduces the yield of your target cross-coupled product, and introduces a significant purification challenge.

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A2: The primary culprit behind boronic acid homocoupling is the presence of palladium(II) species in the reaction mixture, especially in the presence of an oxidant like molecular oxygen.[2][3] While the desired Suzuki-Miyaura catalytic cycle relies on a Pd(0)/Pd(II) cycle, stray Pd(II) complexes can react with two molecules of the boronic acid in a process that results in the homocoupled product and the reduction of Pd(II) to Pd(0).[3] This is particularly problematic when using Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂) that require in-situ reduction to the active Pd(0) state, as the boronic acid itself can act as the reductant via this homocoupling pathway.[2]

Q3: Why might 3-iodo-4-methoxyphenylboronic acid be particularly challenging?

A3: The structure of 3-iodo-4-methoxyphenylboronic acid presents a unique set of challenges. The methoxy group is strongly electron-donating, making the aryl ring electron-rich. This can influence the rates of various steps in the catalytic cycle. Furthermore, like many arylboronic acids, it is susceptible to protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh conditions or in the presence of excess water, leading to the formation of 2-iodoanisole.[2]

Q4: What are the first-line strategies to consider for minimizing homocoupling?

A4: Before undertaking extensive optimization, three critical areas should be addressed:

  • Rigorous Inert Atmosphere: Oxygen is a key promoter of homocoupling.[3][4] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and thoroughly degassing all solvents and reagents. Subsurface sparging with an inert gas is highly effective.[3]

  • Catalyst Choice: Start with a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source. This eliminates the need for an initial reduction step that often leads to homocoupling.[1]

  • Stoichiometry and Addition: Avoid having a high concentration of boronic acid present at the beginning of the reaction, especially at elevated temperatures. Using a slight excess of the aryl halide partner (e.g., 1.1-1.2 equivalents) or employing slow addition of the boronic acid can significantly favor the desired cross-coupling pathway.[1][5]

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific issues you might encounter during your experiments, providing explanations and optimized protocols.

Problem 1: Significant formation of the symmetrical biaryl 2,2'-diiodo-4,4'-dimethoxy-1,1'-biphenyl is observed by LC-MS.
  • Primary Cause: This indicates a classic case of boronic acid homocoupling. The root cause is likely an excess of reactive Pd(II) species in the catalytic cycle or the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[2][3]

  • Solution & Optimization Strategy: The goal is to suppress the pathways that generate or sustain Pd(II) and to favor the productive cross-coupling cycle.

    • Switch to a Pd(0) Precatalyst: If you are using Pd(OAc)₂ or PdCl₂(PPh₃)₂, switch to a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand.

    • Implement Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture (solvent, aryl halide, base, and boronic acid) by subjecting it to several vacuum-inert gas cycles or by sparging with argon for at least 20-30 minutes.[3][4]

    • Employ Slow Addition: Instead of adding the 3-iodo-4-methoxyphenylboronic acid all at once, dissolve it in a small amount of degassed solvent and add it slowly to the heated reaction mixture via a syringe pump over 1-2 hours.[1] This keeps the instantaneous concentration of the boronic acid low, kinetically disfavoring the second-order homocoupling reaction relative to the cross-coupling pathway.[6]

    • Add a Mild Reductant (Advanced): In some industrial settings, a mild reducing agent like potassium formate (HCO₂K) has been added to the reaction. This helps to scavenge any Pd(II) species that may form, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[3]

Problem 2: The reaction is sluggish, and I observe significant protodeborylation (formation of 2-iodoanisole).
  • Primary Cause: Protodeborylation is the hydrolytic cleavage of the C-B bond. It is often promoted by excessively high temperatures, prolonged reaction times, or suboptimal base/solvent combinations.[2] While some base is required to activate the boronic acid for transmetalation, a very strong base in a protic solvent can accelerate this undesired side reaction.[7][8]

  • Solution & Optimization Strategy: The key is to find conditions that facilitate transmetalation without promoting hydrolysis.

    • Base Selection: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but is less prone to causing hydrolysis compared to NaOH or KOH.[5] Cesium carbonate (Cs₂CO₃) is another effective option.

    • Solvent System: If using a high concentration of water, try reducing it or switching to a solvent system like dioxane/H₂O (e.g., 4:1 ratio) or anhydrous THF with a base like CsF.

    • Use a Boronic Ester: Boronic acids can be protected as esters (e.g., pinacol esters). These are generally more stable towards protodeborylation and slowly hydrolyze in situ under the basic reaction conditions to release the active boronic acid. This "slow release" strategy can effectively minimize the concentration of the free boronic acid at any given time, thus suppressing protodeborylation.[9]

    • Lower the Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C).

Visualizing the Reaction Pathways

Understanding the mechanistic pathways is key to effective troubleshooting. Below are diagrams illustrating the desired catalytic cycle and the competing homocoupling side reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Stray Pd(II)L₂X₂ (Stray/Re-oxidized) PdII_Source->PdII_Stray Source of Pd(II) Oxygen O₂ (Oxidant) Pd0 Pd(0)L₂ (Active Catalyst) Oxygen->Pd0 Pd0->PdII_Stray Oxidation Intermediate Ar'-Pd(II)-B(OH)₂ L₂ PdII_Stray->Intermediate 1st Transmetalation Boronic1 Ar'-B(OH)₂ Boronic1->Intermediate Boronic2 Ar'-B(OH)₂ Boronic2->Intermediate Intermediate->Pd0 Reduction to Pd(0) Homocoupled Ar'-Ar' (Homocoupling Product) Intermediate->Homocoupled 2nd Transmetalation & Reductive Elimination

Caption: The competing pathway for boronic acid homocoupling mediated by Pd(II).

Experimental Protocols & Data

For practical application, we present a standard protocol and an optimized protocol designed to minimize homocoupling.

Table 1: Comparison of Reaction Conditions
ParameterStandard ProtocolOptimized Low-Homocoupling ProtocolRationale for Change
Palladium Source Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Uses a Pd(0) source to bypass the initial reduction step that causes homocoupling.
Ligand PPh₃ (6 mol%)SPhos (3.5 mol%)SPhos is a bulky, electron-rich ligand that promotes the desired reductive elimination and can suppress side reactions.[10][11]
Base Na₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)K₃PO₄ is a competent base that is often associated with lower levels of protodeborylation.[5]
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (5:1)Dioxane is an excellent solvent for Suzuki couplings; rigorous degassing is key for both.
Boronic Acid Addition All at once at t=0Slow addition over 2 hours via syringe pumpMaintains a low concentration of boronic acid, kinetically disfavoring homocoupling.[1][6]
Atmosphere Nitrogen balloonSubsurface Argon sparge for 30 min, then positive Ar pressureMore effective at removing dissolved oxygen, a key contributor to homocoupling.[3]
Temperature 100 °C85 °CA more active catalyst/ligand system may allow for lower temperatures, reducing side reactions.
Optimized Low-Homocoupling Protocol (Step-by-Step)

This protocol is a starting point for the Suzuki-Miyaura coupling of an aryl halide (1.0 mmol) with 3-iodo-4-methoxyphenylboronic acid (1.1 mmol).

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (Argon is preferred).

  • Reagent Preparation:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-iodo-4-methoxyphenylboronic acid (1.1 mmol, 1.1 eq), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.035 mmol, 3.5 mol%).

    • In a separate vial, prepare a solution of the 3-iodo-4-methoxyphenylboronic acid (1.1 mmol) in 2 mL of degassed 1,4-dioxane for slow addition.

  • Atmosphere Control (Critical Step):

    • Seal the Schlenk flask with a septum.

    • Add the solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

    • Insert a long needle connected to an Argon line below the surface of the liquid and a vent needle. Bubble Argon through the solution for 20-30 minutes to ensure thorough degassing.

    • Remove the sparging needle and maintain a positive pressure of Argon (e.g., via a balloon or manifold).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

    • Slow Addition: Once the temperature has stabilized, add the boronic acid solution prepared in step 2 via a syringe pump over 2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

By implementing these scientifically-grounded strategies, you can significantly improve the outcome of your Suzuki-Miyaura reactions, enhancing yields, simplifying purification, and accelerating your research and development timelines.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gale, D. J., & Olsen, D. C. (2020).
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Retrieved from [Link]

  • Lima, C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 89-95.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • ResearchGate. (2010). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Standard: Unlocking Iterative Synthesis with 3-Iodo-4-methoxyphenylboronic Acid

Topic: Advantages of using 3-Iodo-4-methoxyphenylboronic acid over phenylboronic acid Content Type: Publish Comparison Guide Executive Summary In the landscape of organoboron reagents, Phenylboronic acid (PBA) is the fou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 3-Iodo-4-methoxyphenylboronic acid over phenylboronic acid Content Type: Publish Comparison Guide

Executive Summary

In the landscape of organoboron reagents, Phenylboronic acid (PBA) is the foundational "workhorse"—reliable, inexpensive, and ubiquitous for simple biaryl construction. However, modern drug discovery and materials science increasingly demand scaffolds with higher complexity and precise functionalization vectors.

3-Iodo-4-methoxyphenylboronic acid represents a "next-generation" building block. Unlike PBA, which acts as a synthetic "dead end" (providing a terminal phenyl ring), this functionalized reagent serves as a bifunctional linchpin . It introduces not just an aryl ring, but a pre-installed orthogonal reactive handle (Iodine) and a specific electronic modulator (Methoxy). This guide details why and how to transition to this advanced reagent for multi-step, iterative synthesis.

Part 1: The Core Advantage – Orthogonality & Iterative Potential

The primary limitation of Phenylboronic acid is its monofunctionality. Once coupled, the resulting phenyl ring is chemically inert under mild conditions. To functionalize it further, researchers must resort to non-selective electrophilic aromatic substitutions or harsh C-H activation protocols.

3-Iodo-4-methoxyphenylboronic acid solves this by offering Orthogonal Reactivity .

  • Site A (Boronic Acid): Reacts via Suzuki-Miyaura coupling (forming C-C bonds).[1][2]

  • Site B (Iodine): Remains intact (under controlled conditions) to serve as a high-reactivity handle for a subsequent transformation (e.g., Sonogashira, Heck, or a second Suzuki coupling).

  • Site C (Methoxy): Provides electron density (EDG) and can be demethylated to a phenol for further derivatization or bioconjugation.

Comparative Workflow: Constructing a Teraryl Scaffold

The following diagram illustrates the strategic difference. While PBA stops at a Biaryl, the 3-Iodo analog enables a controlled "A-B-C" modular assembly.

IterativeSynthesis Start_PBA Phenylboronic Acid (Monofunctional) Step1_PBA Step 1: Suzuki Coupling (Reacts with Ar¹-X) Start_PBA->Step1_PBA Start_Iodo 3-Iodo-4-methoxyphenyl- boronic Acid (Bifunctional) Step1_Iodo Step 1: Chemoselective Suzuki Coupling (Boron reacts, Iodine preserved) Start_Iodo->Step1_Iodo Product_PBA Biaryl Product (Ar¹-Ph) [DEAD END] Step1_PBA->Product_PBA Inter_Iodo Intermediate: Functionalized Biaryl (Ar¹-Ph-I) Step1_Iodo->Inter_Iodo Step2_Iodo Step 2: Orthogonal Coupling (Sonogashira/Heck/Suzuki) (Reacts with R-H or R-B) Inter_Iodo->Step2_Iodo Product_Iodo Complex Scaffold (Ar¹-Ph-R) [SUCCESS] Step2_Iodo->Product_Iodo

Figure 1: Strategic comparison of synthetic pathways. The 3-Iodo reagent allows for the programmed assembly of complex molecules (Teraryls), whereas PBA yields a terminal biaryl.

Part 2: Physicochemical & Reactivity Profile

Beyond structural advantages, the specific substitution pattern (3-Iodo, 4-Methoxy) alters the physicochemical properties of the reagent, influencing both its stability and reactivity in cross-coupling.

FeaturePhenylboronic Acid (PBA)3-Iodo-4-methoxyphenylboronic AcidImpact on Application
Electronic Nature NeutralElectron-Rich (4-OMe) + Inductive Withdrawal (3-I)The 4-OMe group increases electron density, facilitating oxidative addition in subsequent steps and making the final ring a better donor for fluorescence or sensing.
pKa (Est.) ~8.8~9.0 - 9.2 (Due to OMe EDG)Slightly higher pKa implies it may require slightly stronger bases or aqueous conditions for efficient transmetallation compared to electron-deficient boronates.
Solubility Moderate in organic solventsEnhanced in polar organics (THF, DMF)The methoxy group improves solubility in common coupling solvents, reducing aggregation.
Chemoselectivity High (Only B-C bond reacts)Bimodal (B-C and C-I bonds)Requires careful catalyst selection to prevent self-coupling (homocoupling) or premature reaction of the iodine.
Atom Economy HighLower (if Iodine is not used)Only efficient if the Iodine handle is utilized for downstream complexity.
Part 3: Experimental Protocol (Self-Validating System)

Challenge: The primary risk when using 3-Iodo-4-methoxyphenylboronic acid is homocoupling (polymerization), where the Boron of one molecule reacts with the Iodine of another. Solution: This protocol uses a "Reactivity Hierarchy" approach. By selecting an electrophilic partner (Ar-I) that undergoes oxidative addition faster than the internal C-I bond, we ensure chemoselectivity.

Protocol: Chemoselective Synthesis of an Iodo-Biaryl Intermediate

Objective: Couple the boronic acid to 4-Bromobenzonitrile while preserving the 3-Iodo handle.

Reagents:

  • Nucleophile: 3-Iodo-4-methoxyphenylboronic acid (1.2 equiv)

  • Electrophile: 4-Iodobenzonitrile (1.0 equiv) (Note: Using the Iodide partner ensures it outcompetes the internal Iodine).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen promotes homocoupling. Vigorously sparge all solvents with Argon or Nitrogen for 20 minutes before use.

  • Setup: In a Schlenk flask, combine the Electrophile (4-Iodobenzonitrile) and Catalyst Pd(PPh₃)₄. Cycle vacuum/inert gas 3 times.

  • Addition: Add the degassed solvent. Stir for 5 mins to ensure catalyst dissolution/activation.

  • Controlled Introduction: Add the Base and then the 3-Iodo-4-methoxyphenylboronic acid .

    • Expert Tip: If using a highly reactive partner, add the boronic acid in one portion. If using a sluggish partner, add the boronic acid slowly (syringe pump) to keep its concentration low relative to the electrophile, minimizing self-coupling.

  • Reaction: Heat to 60-80°C. Monitor via TLC. The disappearance of 4-Iodobenzonitrile indicates completion.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Validation: ¹H NMR should show the retention of the Methoxy singlet (~3.9 ppm) and the specific splitting pattern of the 1,2,4-trisubstituted ring, confirming the Iodine is still attached.

Part 4: Applications in Drug Discovery & Materials
1. Late-Stage Diversification (Medicinal Chemistry)

In Structure-Activity Relationship (SAR) studies, chemists need to synthesize dozens of analogs.

  • With PBA: You must synthesize a new starting material for every analog.

  • With 3-Iodo-4-OMe-PBA: You synthesize one common intermediate (the Iodo-Biaryl). You can then split this batch into 20 vials and react each with a different terminal alkyne (Sonogashira) or amine (Buchwald-Hartwig) to rapidly generate a library.

2. "Turn-On" Fluorescence Sensors

The 4-methoxyphenyl motif is electrochemically active and can serve as a donor in "Push-Pull" dye systems.

  • Mechanism: The boronic acid is used to attach the sensor to a receptor. The 3-Iodo position is then used to conjugate a fluorophore (e.g., BODIPY or Fluorescein).

  • Utility: This creates a sensor where the fluorescence is modulated by the electronic state of the methoxy/phenol group, often used for detecting Reactive Oxygen Species (ROS) like H₂O₂ (which converts Boron to Phenol).

References
  • Iterative Cross-Coupling with MIDA Boronates. Gillis, E. P., & Burke, M. D. (2009). A general and predictive strategy for the synthesis of small molecules via iterative cross-coupling. Journal of the American Chemical Society, 131(29), 6961-6963. Link

  • Chemoselectivity in Suzuki Coupling. Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Synthesis of Ortho-Iodoarylboronic Acids. Dutta, P., et al. (2018).[3][4][5] Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation.[6] New Journal of Chemistry, 42, 16361-16365. Link

  • Homocoupling Prevention Strategies. Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Boronic Acid Sensors. Bull, S. D., et al. (2013).[7] Boronic acids as sensors for saccharides and glycoproteins. Accounts of Chemical Research, 46(2), 312-326. Link

Sources

Comparative

Impact of Methoxy Group Position on Boronic Acid Reactivity

Executive Summary In Suzuki-Miyaura cross-coupling and related organoboron chemistries, the position of a methoxy substituent (ortho, meta, or para) on the phenylboronic acid ring dictates reaction kinetics, stability, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Suzuki-Miyaura cross-coupling and related organoboron chemistries, the position of a methoxy substituent (ortho, meta, or para) on the phenylboronic acid ring dictates reaction kinetics, stability, and optimal catalytic conditions.

  • Para-Methoxy (4-OMe): The Electronic Activator . Exhibits the highest nucleophilicity but reduced Lewis acidity (pKa ~8.96). It is prone to acid-catalyzed protodeboronation but performs excellently in couplings requiring electron-rich nucleophiles, provided the catalyst system facilitates transmetallation.

  • Meta-Methoxy (3-OMe): The Stable Workhorse . Dominated by inductive electron withdrawal (

    
     = +0.12), it offers the best balance of stability (lowest protodeboronation rate) and moderate reactivity. It is the most acidic isomer (pKa ~8.10).
    
  • Ortho-Methoxy (2-OMe): The Steric Challenger . Characterized by significant steric hindrance and potential metal chelation. It requires specialized ligands (e.g., biaryl phosphines) to overcome retarded transmetallation rates. It is highly susceptible to base-catalyzed deboronation due to steric relief.

Electronic & Steric Profiling

The reactivity differences stem from the interplay between Hammett electronic effects (Resonance vs. Induction) and Steric hindrance .

Thermodynamic & Electronic Properties

The acidity of the boronic acid (Lewis acidity) correlates with its ability to form the reactive hydroxyboronate "ate" complex


.
IsomerPositionHammett Constant (

)
Electronic EffectpKa (Approx.)Lewis Acidity
4-OMe Para

= -0.27
Strong Resonance Donor (+R)~8.96Low
3-OMe Meta

= +0.12
Inductive Withdrawing (-I)~8.10High
2-OMe OrthoN/A (Steric)Steric + Inductive/Resonance~8.55Moderate
  • Note: Lower pKa indicates higher Lewis acidity, facilitating easier formation of the boronate anion at lower pH. Meta-OMe is the most Lewis acidic due to the electron-withdrawing inductive effect without the compensating resonance donation seen in para.

Mechanism Visualization

The following diagram illustrates how the methoxy position influences the key steps of the Suzuki-Miyaura cycle: "Ate" complex formation and Transmetallation.

G cluster_0 Impact of Methoxy Position BoronicAcid Ar-B(OH)2 (Neutral) AteComplex [Ar-B(OH)3]- (Reactive Species) BoronicAcid->AteComplex Lewis Acidity (m > o > p) Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Rate Limiting) AteComplex->Transmetallation Nucleophilicity (p > o > m) Pd_II L-Pd(II)-Ar'-X (Oxidative Adduct) Pd_II->Transmetallation Electrophilicity Product Ar-Ar' (Biaryl) Transmetallation->Product Reductive Elimination Para Para (4-OMe): High Nucleophilicity Slow 'Ate' Formation Meta Meta (3-OMe): High Lewis Acidity Fast 'Ate' Formation Ortho Ortho (2-OMe): Steric Hindrance Requires Specific Ligands

Caption: Interplay of Lewis acidity and nucleophilicity in the Suzuki-Miyaura catalytic cycle.

Comparative Performance Analysis

4-Methoxyphenylboronic Acid (Para)
  • Reactivity: The electron-donating methoxy group increases the electron density on the aromatic ring. While this makes the aryl group more nucleophilic (beneficial for transmetallation to electron-deficient Pd centers), it decreases the Lewis acidity of the boron atom.

  • Implication: Higher pH or stronger bases are often required to drive the equilibrium toward the reactive boronate species compared to electron-deficient arylboronic acids.

  • Stability: High electron density at the ipso-carbon makes this isomer susceptible to acid-catalyzed protodeboronation .

3-Methoxyphenylboronic Acid (Meta)
  • Reactivity: The methoxy group exerts an inductive electron-withdrawing effect (

    
    ). This increases the Lewis acidity, allowing the boronate "ate" complex to form at lower pH.
    
  • Implication: This is often the most robust isomer for standard coupling conditions. It transmetallates efficiently without the steric baggage of the ortho isomer or the deboronation liability of the para isomer.

  • Stability: generally the most stable isomer against both acid- and base-catalyzed protodeboronation.

2-Methoxyphenylboronic Acid (Ortho)
  • Reactivity: Dominated by the Ortho Effect . Steric bulk around the boron center significantly retards the approach of the palladium catalyst during transmetallation.

  • Implication: Standard ligands (like PPh3) often fail. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are mandatory to create a highly active mono-ligated Pd species that can accommodate the hindered nucleophile.

  • Stability: Prone to base-catalyzed protodeboronation . The relief of steric strain upon C-B bond cleavage provides a thermodynamic driving force for decomposition.

Summary Table: Reactivity & Stability
Feature4-Methoxy (Para)3-Methoxy (Meta)2-Methoxy (Ortho)
Coupling Rate High (Electronic activation)Moderate (Balanced)Low (Steric inhibition)
Protodeboronation Risk High (Acid-catalyzed)Low (Most Stable)High (Base-catalyzed/Steric relief)
Preferred Ligand Class Standard (PPh3, dppf)Standard (PPh3, dppf)Bulky Biaryl (SPhos, XPhos)
Optimal Base Carbonates (

,

)
Weak bases (

)
Stronger/Bulky bases (

,

)

Experimental Protocols

Protocol A: High-Efficiency Coupling for Sterically Hindered (Ortho) Substrates

Designed for 2-methoxyphenylboronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Charge a reaction vial with aryl bromide, boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene/Water solvent mixture via syringe.

  • Heat to 100°C for 12–24 hours. Note: Higher temperature is required to overcome the steric barrier.

  • Cool, dilute with EtOAc, wash with water, and purify via flash chromatography.

Protocol B: Mild Coupling for Acid-Sensitive (Para) Substrates

Designed for 4-methoxyphenylboronic acid to minimize protodeboronation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)[1][2][3]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (4:1 v/v)

Procedure:

  • Combine reagents in a flask under inert atmosphere.

  • Heat to 60°C . Note: Lower temperature prevents thermal deboronation.

  • Monitor consumption of starting material by HPLC/TLC (typically < 4 hours).

  • Work up immediately upon completion to avoid product degradation.

Decision Matrix for Isomer Selection

Use this workflow to optimize reaction conditions based on your specific methoxy isomer.

DecisionTree Start Select Methoxy Isomer Para Para (4-OMe) Start->Para Meta Meta (3-OMe) Start->Meta Ortho Ortho (2-OMe) Start->Ortho P_Risk Risk: Acid-Catalyzed Protodeboronation Para->P_Risk M_Risk Risk: Low (Stable) Meta->M_Risk O_Risk Risk: Steric Hindrance Slow Transmetallation Ortho->O_Risk P_Sol Use Mild Base (Cs2CO3) Lower Temp (60°C) P_Risk->P_Sol M_Sol Standard Conditions (K2CO3, Pd(PPh3)4) M_Risk->M_Sol O_Sol Use Bulky Ligands (SPhos) High Temp (100°C) Strong Base O_Risk->O_Sol

Caption: Optimization workflow for methoxyphenylboronic acid isomers.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • PubChem. (2025).[1][2][4][5][6] 4-Methoxyphenylboronic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 2-Methoxyphenylboronic acid Product Specification. Link

  • Stenutz, R. (2025). Hammett Substituent Constants. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Iodo-4-methoxyphenylboronic acid

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-Iodo-4-methoxyphenylboronic acid are valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-Iodo-4-methoxyphenylboronic acid are valuable building blocks, but their safe and effective use is paramount. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Adversary

  • Causes skin irritation (H315) [3][4][5][6]

  • Causes serious eye irritation (H319) [3][4][5][6][7]

  • May cause respiratory tract irritation (H335) [5][6][8]

The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.[9] Ingestion is also a potential route of exposure.[2] Therefore, all handling procedures must be designed to minimize the possibility of the compound coming into contact with skin or eyes, and to prevent the generation and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable.[10] The following table summarizes the minimum required PPE for handling 3-Iodo-4-methoxyphenylboronic acid.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes.[10] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[10]
Hands Nitrile glovesDisposable nitrile gloves provide adequate protection for incidental contact.[10][11] If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[11][12]
Body Knee-length laboratory coatA lab coat protects your skin and personal clothing from contamination.[10][13] It should be fully buttoned.
Respiratory NIOSH-approved respiratorA respirator is necessary when engineering controls (like a fume hood) are not sufficient to control exposure, or when handling large quantities of the powder.[1] The type of respirator should be selected based on a formal risk assessment.
Feet Closed-toe shoesProtects feet from spills and falling objects.[10][14]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a safe handling process for 3-Iodo-4-methoxyphenylboronic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh Compound Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Surfaces Transfer->Decon Doff Doff PPE Decon->Doff Dispose Dispose of Waste Doff->Dispose

Caption: A typical workflow for the safe handling of 3-Iodo-4-methoxyphenylboronic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[13]

    • Don all required PPE as outlined in the table above.[10]

    • All work with solid 3-Iodo-4-methoxyphenylboronic acid should be conducted in a certified chemical fume hood to minimize inhalation of dust.[15]

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[9]

  • Weighing and Transfer:

    • When weighing the compound, use a disposable weigh boat or creased, smooth paper.

    • Handle the container of 3-Iodo-4-methoxyphenylboronic acid with care to avoid generating dust.

    • Slowly and carefully transfer the desired amount of the compound to the reaction vessel.

    • If any dust is generated, ensure it is contained within the fume hood.

  • Post-Handling and Decontamination:

    • After transferring the compound, securely close the primary container.

    • Decontaminate the spatula and any other equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[4]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[1] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste contaminated with 3-Iodo-4-methoxyphenylboronic acid, including empty containers, used gloves, and disposable labware, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][15] Do not dispose of this chemical down the drain or in the regular trash.[15]

By adhering to these guidelines, you can confidently and safely incorporate 3-Iodo-4-methoxyphenylboronic acid into your research, contributing to the advancement of science while prioritizing a culture of safety in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • American University of Beirut. (n.d.). BEING safe is smart, for a safe practice in laboratories follow these basic rules & regulations.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • National Institutes of Health. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem.
  • Unknown. (n.d.). tetrahydroxydiboron.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (4-(Methoxycarbonyl)-3-Methylphenyl)boronic acid.
  • Unknown. (n.d.). 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID SDS, 915201-13-7 Safety Data Sheets.
  • MilliporeSigma. (2019, September 28). 4-Methoxyphenylboronic - SAFETY DATA SHEET.

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